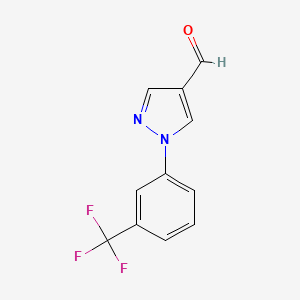
1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde
Cat. No. B1324386
Key on ui cas rn:
75815-73-5
M. Wt: 240.18 g/mol
InChI Key: FJRLRPMATZQLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04220792
Procedure details


Into a 500 ml., 2-neck flask, fitted with a condenser and a magnetic stirrer, containing 60.5 ml. (0.78 M.) of absolute dimethylformamide (dried over 3A sieves) is slowly added, while the temperature is maintained at less than 10° C., 36.9 ml. (0.39 M.) of phosphorus oxychloride, after which time the reaction mixture is allowed to stand at room temperature until a bright red color develops (typically, between 30 and 60 minutes). To the resultant reaction mixture is then added 23.2 g. (0.109 M.) of 1-(m-trifluoromethylphenyl)-pyrazole, while the temperature is maintained at between 50° and 70° C. The reaction mixture is then slowly heated to 100° C. and allowed to stand overnight, while the temperature is maintained at 100° C. The reaction mixture is then cooled, quenched in ice water and allowed to stand overnight at room temperature. The resultant precipitated solids are then filtered and washed successively with water and petroleum ether. The solvent is then removed under vacuum to yield 1-(m-trifluoromethylphenyl)pyrazole-4-carboxaldehyde (Yield: 57%). A second crop was also obtained, m.p. 80°-82° C. (Yield: 63%).



Yield
57%
Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[F:6][C:7]([F:20])([F:19])[C:8]1[CH:9]=[C:10]([N:14]2[CH:18]=[CH:17][CH:16]=[N:15]2)[CH:11]=[CH:12][CH:13]=1.CN(C)[CH:23]=[O:24]>>[F:20][C:7]([F:6])([F:19])[C:8]1[CH:9]=[C:10]([N:14]2[CH:18]=[C:17]([CH:23]=[O:24])[CH:16]=[N:15]2)[CH:11]=[CH:12][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(C=CC1)N1N=CC=C1)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
, 2-neck flask, fitted with a condenser and a magnetic stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 60.5 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained at less than 10° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to stand at room temperature until a bright red color
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
between 30 and 60 minutes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To the resultant reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is then added 23.2 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained at 100° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is then cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched in ice water
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant precipitated solids
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
are then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed successively with water and petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is then removed under vacuum
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=C(C=CC1)N1N=CC(=C1)C=O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 57% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
